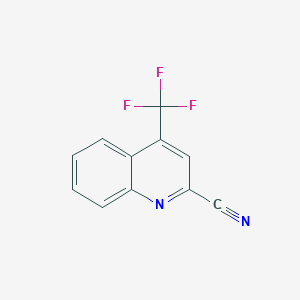
4-(Trifluoromethyl)quinoline-2-carbonitrile
Vue d'ensemble
Description
Synthesis Analysis
There are several methods for synthesizing quinoline derivatives, including classical methods and efficient methods that reduce reaction time with increased yield . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 4-(Trifluoromethyl)quinoline-2-carbonitrile consists of a quinoline ring with a trifluoromethyl group at the 4-position and a carbonitrile group at the 2-position.Physical and Chemical Properties Analysis
This compound is a solid compound. More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Applications De Recherche Scientifique
Corrosion Inhibition
Quinoline derivatives, including various quinoline carbonitriles, have been studied for their corrosion inhibition properties. For instance, Singh, Srivastava, and Quraishi (2016) found that certain quinoline derivatives act as effective corrosion inhibitors for mild steel in acidic mediums, demonstrating high inhibition efficiency and acting as either mixed-type or cathodic inhibitors. Their study utilized electrochemical methods and surface analysis techniques like SEM, AFM, and XPS, confirming that the corrosion inhibition occurs due to the adsorption of inhibitor molecules on the metal surface (Singh, Srivastava, & Quraishi, 2016).
Erdoğan et al. (2017) conducted a computational study on the corrosion inhibition performance of novel quinoline derivatives against iron corrosion. Their research involved quantum chemical and molecular dynamics simulation approaches, providing insights into the relationship between corrosion inhibition and various molecular properties (Erdoğan et al., 2017).
Photovoltaic Properties
Zeyada, El-Nahass, and El-Shabaan (2016) explored the photovoltaic properties of quinoline derivative films. They investigated the electrical properties and photovoltaic behavior of these films, identifying their potential use in photodiode fabrication. Their study indicates that the presence of specific substituent groups in quinoline derivatives can improve diode parameters and photovoltaic efficiency (Zeyada, El-Nahass, & El-Shabaan, 2016).
Structural and Optical Properties
Another study by Zeyada, El-Nahass, and El-Shabaan (2016) focused on the structural and optical properties of certain quinoline derivatives thin films. They found that these compounds, when deposited as thin films, exhibit specific optical characteristics that can be useful in various applications such as optoelectronics (Zeyada, El-Nahass, & El-Shabaan, 2016).
Computational Studies
Wazzan and Al-Qurashi (2016) conducted a computational study on certain quinoline derivatives, analyzing their molecular structure, spectroscopic characterization, and various chemical properties. Their research provides a comprehensive understanding of the electronic structure and potential applications of these compounds (Wazzan & Al-Qurashi, 2016).
Al-Qurashi and Wazzan (2017) also investigated the hydrogen-bonding capabilities of a specific quinoline-3-carbonitrile derivative, providing insights into its chemical and biochemical processes through DFT calculations. This research is crucial for understanding the interactions and stability of these compounds in various environments (Al-Qurashi & Wazzan, 2017).
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Propriétés
IUPAC Name |
4-(trifluoromethyl)quinoline-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F3N2/c12-11(13,14)9-5-7(6-15)16-10-4-2-1-3-8(9)10/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQVAHKLTKCLGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10697142 | |
| Record name | 4-(Trifluoromethyl)quinoline-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10697142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25199-89-7 | |
| Record name | 4-(Trifluoromethyl)quinoline-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10697142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


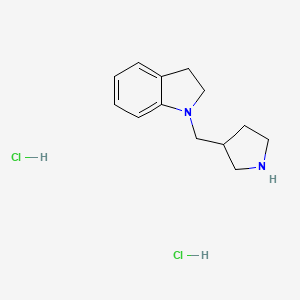

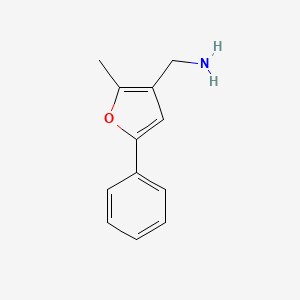
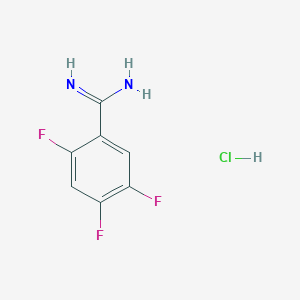
![4-{[3-(Isobutyrylamino)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B1395115.png)
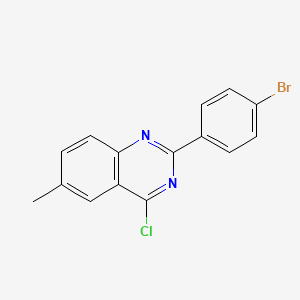
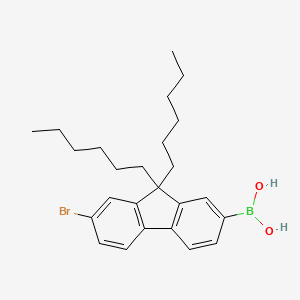
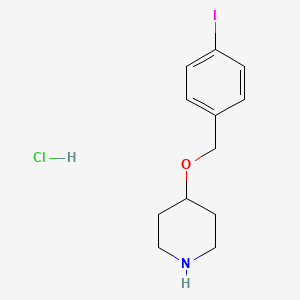
![4-{2-[2-(Tert-butyl)-4-methylphenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1395121.png)

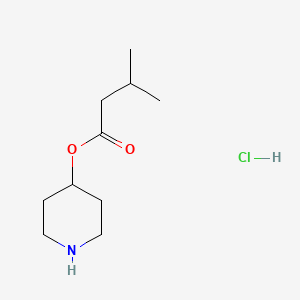
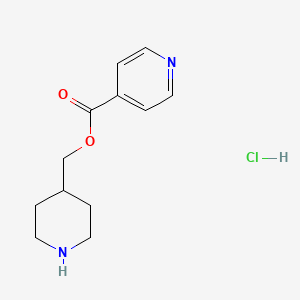

![4-[(3-Hydroxybutyl)amino]-3-nitrobenzoic acid](/img/structure/B1395127.png)
